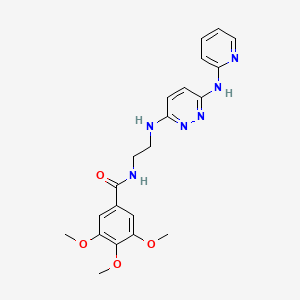

3,4,5-trimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a chemical with the molecular formula C21H24N6O4 and a molecular weight of 424.461. It is related to a class of compounds known as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .

Synthesis Analysis

The synthesis of similar compounds has been catalyzed by magnesium oxide nanoparticles . These compounds were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR . The exact structure would need to be confirmed through these analyses.Aplicaciones Científicas De Investigación

1. VEGFR-2 Kinase Inhibition for Cancer Therapy

Research has identified substituted benzamides as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, playing a critical role in tumor angiogenesis. For instance, substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have demonstrated significant kinase selectivity, favorable pharmacokinetics, and robust efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

2. Antimicrobial Applications

Compounds featuring pyridinylpyrimidine structures with strongly basic side chains have shown activities as amplifiers of phleomycin against Escherichia coli, illustrating the potential for antimicrobial applications (Brown & Cowden, 1982). This suggests that related compounds, such as the one , might also possess or be modified for antimicrobial efficacy.

3. Synthesis of Fused Pyridine Derivatives for Bioactivity

The synthesis of novel pyridine and fused pyridine derivatives, including those incorporating pyridinylpyrimidine structures, has been explored for their potential bioactivity. Some synthesized compounds have been subjected to molecular docking screenings towards specific enzymes, revealing moderate to good binding energies (Flefel et al., 2018). This indicates a promising avenue for the development of targeted therapeutic agents.

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit cancer cell growth and exert strong inhibition of tubulin polymerization . Therefore, it’s possible that this compound may also target tubulin or similar proteins involved in cell division and growth.

Mode of Action

Based on its potential target (tubulin), it may interact with its target by binding to the colchicine site of tubulin , thereby inhibiting tubulin polymerization. This could disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.

Result of Action

If it indeed targets tubulin and inhibits its polymerization, the result could be cell cycle arrest and cell death, particularly in rapidly dividing cells such as cancer cells .

Análisis Bioquímico

Biochemical Properties

It is known that the trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been associated with notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

Preliminary studies suggest that derivatives of the TMP group have demonstrated neuroprotective effects by preventing cell death caused by oxidative stress .

Molecular Mechanism

It is known that the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O4/c1-29-15-12-14(13-16(30-2)20(15)31-3)21(28)24-11-10-23-18-7-8-19(27-26-18)25-17-6-4-5-9-22-17/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,24,28)(H,22,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHXBAMOLVDPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2985831.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2985833.png)

![4-[[3-(Trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2985834.png)

![4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone](/img/structure/B2985836.png)

![7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one](/img/structure/B2985837.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2985838.png)

![(1R,2R)-1-(1,3-Benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B2985841.png)

![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2985844.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2985846.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2985850.png)

![4-methyl-N-(2-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2985851.png)